Pseudoephedrine-d3

Description

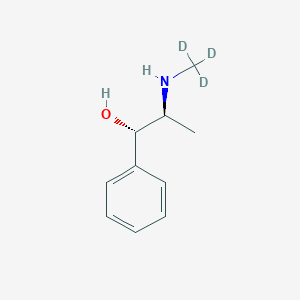

Structure

2D Structure

3D Structure

Properties

CAS No. |

754966-06-8 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

168.25 g/mol |

IUPAC Name |

(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m0/s1/i2D3 |

InChI Key |

KWGRBVOPPLSCSI-HJRSCEKWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC |

Origin of Product |

United States |

Contextualizing Pseudoephedrine D3 Within Isotopic Labeling Strategies

Isotopic labeling is a technique used to track the passage of a substance through a system. In this process, an atom in a molecule is replaced by one of its isotopes. Pseudoephedrine-d3 is a prime example of this strategy, where three hydrogen atoms on the methylamino group of pseudoephedrine are replaced with deuterium (B1214612) atoms. This subtle change in mass allows for its differentiation from the non-deuterated form in analytical techniques without significantly altering its chemical properties.

This targeted isotopic labeling makes this compound an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govcaymanchem.com When analyzing biological samples for the presence of pseudoephedrine, a known quantity of this compound is added. Because it behaves almost identically to pseudoephedrine during sample preparation and analysis, any variations in the procedure will affect both compounds equally. This allows for more accurate and precise quantification of the pseudoephedrine present in the sample.

Synthetic Pathways and Stereochemical Considerations of Pseudoephedrine D3

Resistance of the N-methyl-D3 Group to Metabolic Demethylation

A key metabolic pathway for pseudoephedrine in the human body is N-demethylation, a process that removes the methyl group from the nitrogen atom. nih.govresearchgate.netwikipedia.org This reaction is catalyzed by cytochrome P450 enzymes in the liver. However, only a small fraction, typically 1-6%, of a pseudoephedrine dose is metabolized in this way, with the majority being excreted unchanged. nih.govresearchgate.net The primary metabolite formed is norpseudoephedrine (B1213554) (cathine). nih.govresearchgate.net

The substitution of hydrogen atoms with deuterium (B1214612) on the N-methyl group of pseudoephedrine introduces a kinetic isotope effect. This effect makes the C-D bond stronger and more difficult to break than the C-H bond, thus slowing down the rate of metabolic N-demethylation. This resistance to demethylation is a significant advantage of using Pseudoephedrine-d3 as an internal standard in metabolic studies, as it ensures the isotopic integrity of the molecule is maintained in vivo. The reduced rate of metabolism for the deuterated analog helps to prolong its half-life in the body compared to the non-deuterated form, making it a more stable tracer.

Studies on other deuterated compounds have shown that selective deuteration can significantly alter metabolic pathways. For instance, the deuteration of tetrabenazine (B1681281) to create deutetrabenazine (SD-809) was designed to increase the half-life of its active metabolites by slowing their metabolism by CYP2D6. fda.gov This principle of using deuterium to impede metabolism is a cornerstone of the design of more stable isotopically labeled internal standards.

Application as an Internal Standard in Quantitative Bioanalysis

This compound is widely intended for use as an internal standard for the quantification of pseudoephedrine in various biological matrices such as urine, serum, or plasma. caymanchem.comthomassci.comcerilliant.comsigmaaldrich.com This application is crucial in diverse fields including sports testing, forensic analysis, and clinical toxicology. thomassci.comcerilliant.comsigmaaldrich.com The fundamental principle behind using a deuterated internal standard is that its chemical and physical properties are nearly identical to the analyte of interest, in this case, pseudoephedrine. alfa-chemistry.com This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, extraction, and analysis, thus compensating for any potential losses or variations. annlabmed.orgacanthusresearch.com

Enhancing Accuracy and Precision in Gas Chromatography-Mass Spectrometry (GC-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), the use of a deuterated internal standard like this compound is a well-established practice for achieving accurate and precise quantification of pseudoephedrine and related compounds. nih.govnih.govresearchgate.net The internal standard is added to the sample at a known concentration before sample preparation. nih.gov During analysis, any variations in extraction efficiency, derivatization yield, or injection volume will affect both the analyte and the internal standard equally. acanthusresearch.comnih.gov

By measuring the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to a more accurate and precise measurement of the analyte's concentration. acanthusresearch.comnih.gov For instance, a study determining l-ephedrine and d-pseudoephedrine concentrations in human plasma utilized deuterium-labeled internal standards to construct calibration curves, demonstrating good linearity. nih.gov The derivatization of analytes, a common step in GC-MS to improve volatility and chromatographic properties, can also be a source of variability. Using a deuterated internal standard that undergoes the same derivatization process helps to correct for inconsistencies in this step. nih.govnih.gov

A straightforward GC-MS method for ephedrine (B3423809) quantification in urine, without a cleanup step, demonstrated good intermediate precision for pseudoephedrine (4.27%). scielo.brscielo.br This highlights the robustness that a suitable internal standard brings to the analytical method.

Improving Reliability in Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for bioanalysis, but it can be susceptible to matrix effects, where co-eluting compounds from the sample matrix can enhance or suppress the ionization of the analyte, leading to inaccurate results. annlabmed.orgoup.comwaters.com The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for mitigating these effects. oup.com

Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. annlabmed.orgoup.com This co-elution ensures that the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensities fluctuate due to matrix effects. annlabmed.org This approach significantly improves the reliability and accuracy of quantitative LC-MS methods. acs.orgtexilajournal.com

Studies have demonstrated the successful use of deuterated internal standards for the quantification of various drugs, including pseudoephedrine, in complex matrices like human plasma and urine. nih.govsemanticscholar.orgresearchgate.net For example, a method for the simultaneous quantification of fexofenadine (B15129) and pseudoephedrine in human plasma utilized an internal standard to achieve reliable results. researchgate.net

Strategies for Preparing Deuterated Internal Standards

The synthesis of deuterated internal standards like this compound is a crucial step in their application. iaea.org One common method for introducing deuterium into a molecule is through hydrogen-deuterium exchange (HDX). acanthusresearch.comnih.gov This can be achieved under certain conditions, such as acid or base catalysis, or with the use of metal catalysts in the presence of a deuterated solvent like deuterium oxide (D2O). acanthusresearch.comresearchgate.net

For this compound, where the deuterium atoms are on the N-methyl group, a typical synthesis involves the catalytic exchange of hydrogen atoms with deuterium gas (D2) using a catalyst like palladium on carbon (Pd/C). This reaction is performed under controlled temperature and pressure to ensure selective deuteration. It is critical that the deuterium labels are placed on non-exchangeable positions within the molecule to ensure their stability during sample storage and analysis. acanthusresearch.com Placing labels on heteroatoms like oxygen or nitrogen is generally avoided as they can readily exchange with protons from the solvent. acanthusresearch.com

The primary goal is to produce a standard with a high degree of deuterium incorporation and chemical purity. caymanchem.com The purity and isotopic enrichment of the final product are verified using analytical techniques to ensure its suitability as an internal standard. caymanchem.com

Isotope Dilution Mass Spectrometry Techniques

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of the concentration of substances. ontosight.aiontosight.ai It is considered a primary method of measurement by metrological institutes. up.ac.za

Principles and Methodological Advantages of Isotope Dilution

The fundamental principle of isotope dilution involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard), such as this compound, to a sample containing the naturally occurring analyte (pseudoephedrine). alfa-chemistry.comontosight.aiontosight.ai After the spike has thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry. up.ac.za

The mass spectrometer measures the ratio of the isotopic signals of the analyte and the spike. ontosight.ai Since the amount of the added spike is known, and the isotopic ratio of the mixture can be precisely measured, the original concentration of the analyte in the sample can be calculated with high accuracy. ontosight.aiup.ac.za

A significant advantage of IDMS is that after the spike and sample are equilibrated, any subsequent loss of the analyte during sample preparation or analysis steps does not affect the accuracy of the final result, because the isotopic ratio remains unchanged. up.ac.za This makes the technique robust and reliable, especially for complex samples where quantitative recovery is challenging. alfa-chemistry.comup.ac.za IDMS offers high precision and sensitivity, making it suitable for trace analysis in various fields, including biomedical and environmental sciences. ontosight.aiontosight.ai

Mitigation of Matrix Effects and Ion Suppression in Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a common ionization technique used in LC-MS, but it is particularly prone to matrix effects. oup.com Co-eluting matrix components can interfere with the ionization process, leading to ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), which can compromise the accuracy of quantitative analysis. annlabmed.orgoup.com

Isotope dilution is a highly effective strategy to mitigate these matrix effects in ESI-MS. annlabmed.orgacs.org When a stable isotope-labeled internal standard like this compound is used, it co-elutes with the unlabeled pseudoephedrine from the LC column and enters the ESI source at the same time. annlabmed.org Because the analyte and the internal standard have virtually identical chemical properties, they are affected by matrix-induced ion suppression or enhancement to the same extent. annlabmed.orgoup.com

While the absolute signal intensity of both the analyte and the internal standard may vary due to matrix effects, their ratio remains constant and proportional to the analyte's concentration. annlabmed.org This allows for accurate quantification even in the presence of significant matrix interference. annlabmed.org However, it is important to note that in some cases, particularly with deuterium-labeled standards, slight chromatographic separation from the analyte can occur (the "isotope effect"), which may diminish the ability to fully compensate for matrix effects if the ion suppression is not uniform across the elution peak. oup.comwaters.comnih.gov Careful method development is therefore essential to ensure co-elution and effective mitigation of matrix effects. myadlm.org

Characteristics of Calibration Curves with Deuterated Analogs

The use of a deuterated analog like this compound as an internal standard is fundamental to constructing robust and reliable calibration curves for the quantification of pseudoephedrine. caymanchem.combertin-bioreagent.com The principle of isotope dilution mass spectrometry (IDMS) relies on the near-identical chemical and physical properties of the analyte and its stable isotope-labeled counterpart. researchgate.net This similarity ensures that both compounds behave almost identically during extraction, derivatization, and chromatographic separation, thereby correcting for potential analyte loss or fluctuations in instrument response. researchgate.net

Calibration curves are typically generated by plotting the ratio of the peak area of the analyte (pseudoephedrine) to the peak area of the internal standard (this compound) against the concentration of the analyte. lcms.cz Studies have consistently demonstrated the linearity of these calibration curves over a defined concentration range. For instance, in the analysis of ephedrine and pseudoephedrine in horse urine, a linear range of 4–40 ng/mL was established with a correlation coefficient (r²) of 0.99. semanticscholar.org Another study analyzing multiple ephedrines reported linear correlation coefficients ranging from 0.992 to 0.999. dshs-koeln.de Similarly, a method for quantifying pseudoephedrine in human plasma exhibited a linear dynamic range of 2–1000 ng/mL. nih.gov

The slope of the calibration curve when using a deuterated analog is expected to be close to unity, indicating that the response of the analyte and the internal standard are comparable. researchgate.net This characteristic is a key indicator of a well-functioning assay where the internal standard effectively compensates for variations. Even in the presence of matrix effects, where the signal of both the analyte and the internal standard might be suppressed or enhanced, the ratio between them remains constant, leading to accurate quantification. researchgate.netlcms.cz

Method Development and Validation in Complex Biological Samples

Developing and validating analytical methods for complex biological matrices such as blood, plasma, and urine presents numerous challenges, including the presence of endogenous interfering substances. The use of this compound is integral to overcoming these challenges and ensuring the reliability of the analytical data. cerilliant.comnih.gov

Strategies for Sample Preparation (e.g., Solid Phase Extraction)

Effective sample preparation is crucial for removing interferences from biological matrices and concentrating the analyte of interest. Solid Phase Extraction (SPE) is a widely employed technique for the cleanup and enrichment of analytes like pseudoephedrine from biological samples. semanticscholar.orgnih.gov

The process often involves the following steps:

Sample Pre-treatment: Biological samples, such as urine or plasma, are often pre-treated, which may include enzymatic hydrolysis to release conjugated forms of the drug. semanticscholar.org

Addition of Internal Standard: A known amount of this compound is added to the sample at the beginning of the preparation process. semanticscholar.orgoup.com This is a critical step as it allows the internal standard to undergo the same extraction procedure as the analyte, thereby accounting for any losses during the process.

SPE Procedure: The sample is then loaded onto an SPE cartridge. The choice of sorbent material (e.g., HLB, mixed-mode cation exchange) is optimized to retain the analyte and internal standard while allowing interfering compounds to be washed away. semanticscholar.orgnih.govpreprints.org

Washing and Elution: The cartridge is washed with specific solvents to remove matrix components. The analyte and internal standard are then eluted from the cartridge with an appropriate solvent. semanticscholar.org

Evaporation and Reconstitution: The eluate is often evaporated to dryness and the residue is reconstituted in a small volume of a solvent compatible with the analytical instrument, such as the mobile phase used in liquid chromatography. semanticscholar.org

In a study on ephedrine and pseudoephedrine in horse urine, a method involving enzymatic hydrolysis followed by SPE with HLB cartridges was successfully used. semanticscholar.org Another approach for analyzing amphetamine-related drugs in blood utilized mixed-mode cation exchange (MMSPE) extraction. preprints.org The choice of extraction solvent in liquid-liquid extraction (LLE), another common technique, is also critical. For instance, methyl tertiary butyl ether (MTBE) was found to provide high recovery for pseudoephedrine. researchgate.net

Assessment of Selectivity, Lower Limit of Quantitation, Precision, and Accuracy

Method validation is a critical process that demonstrates the reliability and suitability of an analytical method for its intended purpose. Key validation parameters include selectivity, lower limit of quantitation (LLOQ), precision, and accuracy. preprints.org

Selectivity: This parameter assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances. fda.gov In mass spectrometry-based methods, selectivity is often demonstrated by analyzing multiple blank matrix samples and ensuring that no significant interfering peaks are observed at the retention time of the analyte and internal standard. oup.compsu.edu

Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. preprints.org For a method quantifying pseudoephedrine in human plasma, the LLOQ was established at 2 ng/mL with a relative standard deviation of less than 9%. nih.gov Another study analyzing multiple amphetamine-related drugs in blood reported an LLOQ of 20 ng/mL for all analytes. preprints.org

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, while accuracy refers to the closeness of the mean test results obtained by the method to the true value. preprints.org These are typically evaluated at multiple concentration levels, including the LLOQ, and for both intra-day (within the same day) and inter-day (on different days) runs. semanticscholar.orgnih.gov For example, a method for pseudoephedrine in horse urine showed intra-day and inter-day precision ranging from 1.11% to 3.26% and accuracy between 87% and 111%. semanticscholar.org Another study reported intra-assay precision of less than 4.7% and inter-assay precision of less than 5.6% for pseudoephedrine. researchgate.net

The following table provides an example of precision and accuracy data from a validated method for pseudoephedrine.

| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 1.55 - 3.26 | 1.11 - 2.60 | 87 - 111 |

| Medium | < 5.6 | < 4.5 | 95.4 - 104.2 |

| High | < 5.6 | < 4.5 | 95.4 - 104.2 |

| Data compiled from studies on pseudoephedrine analysis. semanticscholar.orgresearchgate.net |

Compliance with Regulatory Guidelines for Bioanalytical Method Validation

The development and validation of bioanalytical methods must adhere to strict guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). preprints.orgfda.govtandfonline.com These guidelines provide a framework for conducting method validation to ensure the quality and integrity of the data generated. fda.govkobia.kr

Key aspects of regulatory compliance include:

Written Procedures: A detailed standard operating procedure (SOP) or protocol for the bioanalytical method must be established before the validation process begins. fda.gov

Full Validation: For pivotal studies that support regulatory decisions, the analytical method must be fully validated. tandfonline.com This includes the assessment of all key parameters discussed in the previous section.

Internal Standard Use: Guidelines often recommend the use of stable isotope-labeled internal standards like this compound. tandfonline.com The purity of the internal standard and any potential for cross-interference between the analyte and the internal standard must be evaluated. wuxiapptec.com The contribution of the internal standard's signal to the analyte's signal should be less than 20% of the LLOQ, and the analyte's contribution to the internal standard's signal should be less than 5%. wuxiapptec.com

Matrix Effects: The potential for matrix components to cause ion suppression or enhancement in mass spectrometric analysis must be investigated. fda.gov The use of a deuterated internal standard that co-elutes with the analyte is the most effective way to compensate for these effects. researchgate.net

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that reflect sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage. fda.gov

Adherence to these guidelines ensures that the analytical methods are robust, reliable, and produce data that is acceptable to regulatory authorities for applications such as forensic analysis and clinical studies. preprints.orgfda.gov

Elucidation of Pseudoephedrine Metabolic Pathways through Isotopic Tracing

The stable isotope label in this compound allows researchers to distinguish it from its endogenous, non-labeled counterpart and to trace its metabolic fate with high precision. This is crucial for understanding how the body processes the drug and for identifying the various chemical modifications it undergoes.

Investigation of N-Demethylation Pathways

One of the primary metabolic routes for pseudoephedrine is N-demethylation, a process that involves the removal of a methyl group from the nitrogen atom. wikipedia.orgdrugbank.com Studies utilizing this compound have been instrumental in confirming and quantifying this pathway. The N-demethylation of pseudoephedrine results in the formation of norpseudoephedrine, also known as cathine. wikipedia.orgresearchgate.net While this is considered a minor metabolic pathway, accounting for the transformation of less than 1% to approximately 6% of the administered pseudoephedrine dose, the use of the deuterated analog allows for its precise tracking. wikipedia.orgresearchgate.net The mass difference between this compound and its non-deuterated metabolite, norpseudoephedrine, enables clear differentiation in mass spectrometry analysis.

Identification of Aromatic Hydroxylation Metabolites

Aromatic hydroxylation is another potential metabolic transformation for many xenobiotics. However, studies investigating the metabolism of pseudoephedrine have indicated that it does not appear to undergo significant aromatic hydroxylation in humans. researchgate.net While the use of this compound can aid in the exploration of such pathways, the primary findings suggest that N-demethylation is the more prominent metabolic modification. researchgate.net The ability to trace the deuterated molecule helps confirm the absence or minimal presence of hydroxylated metabolites.

Precise Quantification of Metabolites in Biological Fluids Enabled by Deuterium Labeling

A significant advantage of using this compound is its application as an internal standard in quantitative analytical methods. When analyzing biological fluids such as plasma or urine, the addition of a known amount of this compound allows for the accurate and precise quantification of pseudoephedrine and its metabolites. researchgate.net This is because the deuterated standard behaves almost identically to the non-labeled analyte during sample preparation and analysis, but its distinct mass allows for separate detection by mass spectrometry. This technique, known as isotope dilution mass spectrometry, corrects for any loss of analyte during extraction and ionization, leading to highly reliable quantitative results. For instance, this method has been successfully employed to quantify ephedrine-type substances in urine with high accuracy. researchgate.net

Enzyme Kinetics and Metabolic Transformations

The biotransformation of pseudoephedrine is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP). Understanding the kinetics of these enzymatic reactions and how they are affected by isotopic substitution is crucial for predicting a drug's metabolic profile and potential for drug-drug interactions.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Pseudoephedrine Metabolism with Deuterated Analogs

Research has identified cytochrome P450 enzymes, particularly CYP2D6 and, to a lesser extent, CYP3A4, as the key players in the metabolism of pseudoephedrine. tandfonline.comresearchgate.net The use of deuterated analogs like this compound in in vitro studies with recombinant CYP enzymes helps to confirm the specific contributions of each isozyme to the metabolic pathways. ojp.gov CYP2D6 is known to be highly polymorphic, meaning its activity can vary significantly between individuals, which can lead to differences in drug metabolism and response. bpac.org.nz Studies with deuterated substrates can provide insights into how these genetic variations impact the metabolic clearance of pseudoephedrine.

Studying Altered Reaction Rates and Stability due to Deuterium Presence

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. In the context of drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, replacing that hydrogen with deuterium can slow down the reaction. nih.gov For this compound, where the deuterium atoms are on the N-methyl group, a KIE can be observed in the N-demethylation reaction catalyzed by CYP enzymes. Studying these altered reaction rates provides valuable information about the reaction mechanism and can influence the design of new drugs with improved metabolic stability. The presence of deuterium can reduce the rate of metabolic degradation, potentially prolonging the drug's half-life.

Comparative Metabolic Profiling with Non-Deuterated Analogs

The use of isotopically labeled compounds, such as this compound, is a cornerstone of modern metabolic research. By introducing a "heavy" version of a drug, scientists can meticulously track its journey through a biological system, providing insights that are often unattainable with non-deuterated analogs alone. This comparative approach is particularly valuable in understanding the nuances of biotransformation and in distinguishing between compounds that are administered externally versus those that may be present from other sources.

The substitution of hydrogen atoms with their heavier isotope, deuterium, at specific molecular positions can subtly but significantly alter the rate at which a compound is metabolized. This phenomenon, known as the deuterium isotope effect, is rooted in the increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Metabolic reactions that involve the cleavage of this bond, such as N-demethylation, will proceed more slowly for the deuterated compound.

In the case of this compound, the deuterium atoms are placed on the N-methyl group. The primary metabolic pathway for pseudoephedrine in the liver is N-demethylation to its active metabolite, norpseudoephedrine, a reaction catalyzed by cytochrome P450 enzymes. wikipedia.org Research indicates that the presence of the deuterium on the methyl group reduces the rate of this metabolic degradation. This reduction in the biotransformation rate leads to a prolonged in-vivo half-life for this compound when compared to its non-deuterated counterpart.

| Parameter | Pseudoephedrine | This compound | Rationale for Difference |

|---|---|---|---|

| Primary Metabolic Pathway | N-demethylation | N-demethylation | Pathway is identical, but the rate is affected. |

| Rate of Biotransformation | Standard | Reduced | The Carbon-Deuterium bond is stronger, slowing enzymatic cleavage (Deuterium Isotope Effect). |

| Metabolic Half-life (t½) | ~5.5-6 hours | Prolonged | Slower metabolism leads to a longer residence time in the body. |

A significant challenge in metabolomics and forensic analysis is distinguishing between a substance administered to a system (exogenous) and a structurally identical or similar substance that may be present naturally or as a contaminant (endogenous). ethz.ch Isotopic labeling with compounds like this compound provides an elegant solution to this problem.

This compound is employed as an internal standard in quantitative analytical methods, most notably those involving mass spectrometry. Because it is chemically almost identical to pseudoephedrine, it behaves similarly during sample extraction and chromatographic separation. However, its key difference lies in its molecular weight. The three deuterium atoms give this compound a distinct mass signature, making it three mass units heavier than its non-deuterated analog.

This mass difference allows for their unambiguous separation and quantification in a mass spectrometer. When a biological sample is analyzed, the instrument can be set to detect the specific mass-to-charge ratios (m/z) for both the deuterated and non-deuterated compounds and their respective metabolites. For example, if a study involves administering this compound, any detected non-deuterated pseudoephedrine could be identified as originating from a different, or "exogenous," source. This methodology is crucial for applications in drug metabolism studies and forensic analysis to precisely quantify administered substances without interference from other sources.

| Compound | Molecular Formula | Typical Mass-to-Charge Ratio ([M+H]⁺) | Analytical Significance |

|---|---|---|---|

| Pseudoephedrine (Exogenous/Endogenous) | C₁₀H₁₅NO | ~166.1 m/z | Baseline compound being traced or quantified. |

| This compound (Exogenous Tracer) | C₁₀H₁₂D₃NO | ~169.1 m/z | Unambiguously identified due to +3 mass shift, serves as an internal standard. |

| Norpseudoephedrine (Metabolite) | C₉H₁₃NO | ~152.1 m/z | Metabolite of non-deuterated Pseudoephedrine. |

| Norpseudoephedrine-d2 (Metabolite) | C₉H₁₁D₂NO | ~154.1 m/z | Metabolite of this compound, retaining a +2 mass shift after loss of one deuterium atom with the methyl group. |

Historical Development and Significance of Deuterated Drug Analogs in Scientific Inquiry

The application of deuterium (B1214612) in pharmaceutical research dates back to the mid-20th century. Initially, its use was largely confined to mechanistic studies to elucidate metabolic pathways and reaction mechanisms. The kinetic isotope effect provided a powerful tool for understanding how enzymes metabolize drugs.

Over time, the focus expanded to leveraging the kinetic isotope effect to create new drugs with improved pharmacokinetic profiles. By strategically replacing hydrogen with deuterium at sites of metabolic activity, researchers could slow down the breakdown of a drug, potentially leading to a longer half-life, reduced dosing frequency, and improved safety profiles. This "deuterium switch" approach has led to the development and FDA approval of deuterated drugs.

The significance of deuterated drug analogs, including those used as internal standards like Pseudoephedrine-d3, is substantial. They have become indispensable tools in drug discovery and development, clinical pharmacology, and forensic toxicology. The ability to accurately quantify drugs and their metabolites in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies, which are essential for determining the appropriate dosage and understanding the efficacy and safety of a new drug.

Scope of Academic Research on Pseudoephedrine D3

The body of academic research focusing specifically on Pseudoephedrine-d3 is primarily centered on its application as an internal standard in bioanalytical method development and validation. Its formal name is αS-[(1S)-1-(methyl-d3-amino)ethyl]-benzenemethanol, monohydrochloride, and it is intended for research and forensic applications. caymanchem.com

Studies in this area typically involve the development of sensitive and reliable methods, such as LC-MS/MS, for the quantification of pseudoephedrine in human plasma or other biological matrices. nih.govmdpi.comnih.gov These methods are crucial for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of pseudoephedrine. mdpi.comnih.gov For example, research has been conducted to assess the pharmacokinetics of pseudoephedrine in various populations, including children, to ensure safe and effective dosing. nih.gov

Furthermore, the use of this compound extends to forensic toxicology, where accurate quantification of pseudoephedrine is necessary in cases of suspected drug misuse or in post-mortem investigations. nih.govmhmedical.com The robustness and reliability of analytical methods using deuterated internal standards are paramount in a medicolegal context. nih.govmhmedical.com

While the synthesis of pseudoephedrine has been a topic of interest, the specific synthesis of this compound is less commonly detailed in academic literature, as it is often commercially available as a certified reference material for analytical purposes. caymanchem.comsci-hub.seimprobable.com The research, therefore, predominantly utilizes this compound as a tool rather than investigating its intrinsic properties as a standalone compound.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Formal Name | αS-[(1S)-1-(methyl-d3-amino)ethyl]-benzenemethanol, monohydrochloride |

| CAS Number | 284665-25-4 |

| Molecular Formula | C₁₀H₁₂D₃NO • HCl |

| Formula Weight | 204.7 |

| Purity | ≥99% deuterated forms (d1-d3) |

| Primary Application | Internal standard for quantification of pseudoephedrine |

Interactive Data Table: Key Research Applications of this compound

| Research Area | Application of this compound | Analytical Technique |

|---|---|---|

| Pharmacokinetics | Quantification of pseudoephedrine in biological fluids | LC-MS/MS, GC-MS |

| Bioequivalence Studies | Comparison of different formulations of pseudoephedrine | LC-MS/MS |

| Forensic Toxicology | Detection and quantification of pseudoephedrine in forensic samples | GC-MS, LC-MS/MS |

| Clinical Chemistry | Therapeutic drug monitoring | LC-MS/MS |

Pharmacokinetic Investigation with Pseudoephedrine D3 As a Tracer

Isotopic Tracking for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The core utility of Pseudoephedrine-d3 in ADME studies lies in its ability to act as a stable isotope tracer. smolecule.com This methodology allows researchers to administer the labeled and unlabeled compounds simultaneously and then distinguish between them in subsequent analyses.

Differentiation of Labeled and Unlabeled Compounds in Biological Samples

The key to differentiating this compound from its non-deuterated counterpart is the mass difference imparted by the three deuterium (B1214612) atoms. This mass shift of +3 Da is readily detectable by mass spectrometry (MS), a highly sensitive analytical technique. When biological samples such as blood, plasma, or urine are analyzed, the mass spectrometer can selectively identify and quantify both the deuterated and non-deuterated forms of pseudoephedrine. This is crucial for eliminating background interference from endogenous substances and provides clearer data than studies relying solely on the non-labeled drug.

For instance, in studies analyzing the metabolic fate of pseudoephedrine, the distinct mass spectral signatures of this compound and its metabolites allow for unambiguous identification and quantification. While chromatographic techniques like HPLC or GC show similar retention times for both labeled and unlabeled compounds, the mass shift is the definitive characteristic for differentiation in tandem mass spectrometry.

Table 1: Analytical Properties of Pseudoephedrine vs. This compound

| Property | Non-Deuterated Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine-d3 HCl |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₂D₃NO·HCl |

| Molecular Weight | 165.23 g/mol | 204.71 g/mol |

| Key Application | Decongestant | Metabolic tracer in MS studies |

Data sourced from various analytical chemistry resources.

Detailed Tracking of Compound Movement and Fate within Biological Systems

By employing this compound, researchers can gain significant insights into the metabolic pathways of pseudoephedrine. The deuterated compound follows the same absorption, distribution, and excretion pathways as the parent drug, allowing for a detailed and accurate depiction of its journey through the body. smolecule.com

Studies have shown that the N-methyl-D3 group is relatively stable and resistant to metabolic demethylation, ensuring the isotopic label remains intact throughout the in vivo process. This stability is critical for accurately tracing the compound and its metabolites. Research has demonstrated that the deuterium labeling does not significantly alter the pharmacological profile, meaning the data collected reflects the true behavior of pseudoephedrine. The use of this compound as an internal standard has been shown to yield high recovery rates in various biological matrices, such as blood (96%), liver (83%), and urine (88%), further validating its use in quantitative studies.

Evaluation of Drug Interaction Mechanisms

Understanding how drugs interact with each other is a critical aspect of pharmacology. Deuterated compounds like this compound offer a refined method for investigating these interactions. smolecule.com

Utilizing Deuterated Analogs to Understand Pseudoephedrine Interactions with Other Compounds

This compound is a valuable tool for elucidating the mechanisms of drug-drug interactions (DDIs). By co-administering this compound with another drug, researchers can precisely measure how the presence of the second compound affects the metabolism and clearance of pseudoephedrine. The metabolism of pseudoephedrine is known to involve cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The distinct mass of the deuterated analog allows for clear tracking in mass spectrometry, aiding in the understanding of these metabolic pathways.

For example, if a co-administered drug inhibits CYP3A4, the metabolic profile of this compound would be altered, and this change can be accurately quantified. This is often achieved by comparing the metabolic profiles of the deuterated analog with and without the interacting drug. smolecule.com Such studies are crucial for predicting potential adverse effects and optimizing therapeutic regimens when pseudoephedrine is taken with other medications.

Predictive Modeling of Potential Pharmacokinetic Interactions with Labeled Compounds

The data generated from studies using this compound can be used to develop and refine predictive models of pharmacokinetic interactions. Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the ADME properties of drugs in virtual populations. researchgate.netnih.gov These models integrate in vitro data with physiological information to predict how a drug will behave in the human body. researchgate.net

Table 2: Research Findings on this compound in Pharmacokinetic Studies

| Research Area | Finding | Significance |

|---|---|---|

| Metabolic Pathway Analysis | The N-methyl-D3 group resists metabolic demethylation. | Ensures the isotopic label remains stable for accurate tracking of metabolic fate. |

| Internal Standard Recovery | High recovery rates in blood (96%), liver (83%), and urine (88%). | Demonstrates the reliability of this compound for quantitative analysis in biological samples. |

| Drug Interaction Studies | Deuterated analog allows for clear differentiation and quantification in the presence of other compounds. smolecule.com | Facilitates precise evaluation of the impact of co-administered drugs on pseudoephedrine metabolism. |

| Pharmacological Profile | Deuterium substitution does not significantly alter the drug's inherent pharmacological activity. | Confirms that data from labeled studies accurately reflects the behavior of the non-labeled drug. |

Applications of Pseudoephedrine D3 in Forensic Science Research

Analytical Detection and Quantification of Pseudoephedrine in Forensic Contexts

In forensic toxicology, the accurate quantification of drugs and metabolites is paramount. Pseudoephedrine-d3 is employed as an internal standard in analytical methods to ensure the reliability of these measurements. oup.comsigmaaldrich.com An internal standard is a known quantity of a substance added to every sample—including calibrators, controls, and unknowns—prior to processing. nih.gov Because the internal standard behaves nearly identically to the analyte of interest during extraction, derivatization, and instrumental analysis, it effectively corrects for variations in sample preparation and instrument response. nih.govscispace.com This is particularly crucial when analyzing complex biological matrices, where other compounds can interfere with the signal of the target analyte, a phenomenon known as the "matrix effect". clearsynth.commyadlm.org

This compound is specifically utilized for the quantification of pseudoephedrine in biological samples such as urine, plasma, and serum in forensic and clinical toxicology cases. sigmaaldrich.comcerilliant.com The standard analytical approach involves chromatography, either gas (GC) or liquid (LC), coupled with mass spectrometry (MS or MS/MS). sigmaaldrich.combuffalostate.edu

In this process, a precise amount of this compound is added to the biological sample. wa.govresearchgate.net The sample then undergoes extraction to isolate the analytes from interfering matrix components. During analysis, the mass spectrometer detects both the target pseudoephedrine and the this compound internal standard. A calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the concentration of the calibrators. nih.gov The concentration of pseudoephedrine in an unknown sample is then accurately calculated from its measured analyte-to-internal-standard ratio. nih.gov This isotope dilution method provides high precision and accuracy, which is essential for forensic investigations. sigmaaldrich.com

Table 1: Analytical Parameters for Ephedrine (B3423809) and Pseudoephedrine Quantification in Urine

This table presents the Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ) for ephedrines from a GC-MS method, demonstrating the sensitivity achievable in forensic analysis. These values are critical for detecting substances at low concentrations.

| Compound | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Analytical Technique | Source |

|---|---|---|---|---|

| Ephedrine | 20 | 60 | GC-MS | scielo.brscielo.br |

| Cathine (Norpseudoephedrine) | 30 | 110 | GC-MS | scielo.brscielo.br |

| Norephedrine | 40 | 140 | GC-MS | scielo.brscielo.br |

| Pseudoephedrine | 40 | 150 | GC-MS | scielo.brscielo.br |

The use of performance-enhancing substances in sports is regulated by organizations like the World Anti-Doping Agency (WADA). wada-ama.org Pseudoephedrine is classified as a stimulant and is prohibited in-competition when its urinary concentration exceeds a specific threshold. unesco.orgsportintegrity.gov.au The WADA Prohibited List specifies a urinary threshold of 150 micrograms per milliliter for pseudoephedrine. unesco.org

To enforce this regulation, anti-doping laboratories must employ highly accurate and validated analytical methods. The use of deuterated internal standards, such as this compound, is a cornerstone of these methods. sigmaaldrich.comcerilliant.comhtslabs.com By incorporating this compound into the analytical workflow, laboratories can achieve the necessary precision to reliably determine whether an athlete's sample contains pseudoephedrine above the permissible limit, thus ensuring fair and accurate results in sports drug testing. htslabs.com

Table 2: WADA Urinary Thresholds for Selected Stimulants (In-Competition)

This table shows the urinary concentration thresholds set by the World Anti-Doping Agency (WADA) for specific stimulants. Exceeding these levels in-competition constitutes an Adverse Analytical Finding (AAF).

| Substance | WADA Urinary Threshold | Source |

|---|---|---|

| Pseudoephedrine | > 150 µg/mL | unesco.org |

| Ephedrine | > 10 µg/mL | unesco.org |

| Methylephedrine | > 10 µg/mL | unesco.org |

| Cathine | > 5 µg/mL | oup.com |

Forensic toxicology often requires the simultaneous detection of multiple substances from a single sample. Analytical methods are frequently developed to screen for a panel of compounds with similar chemical structures, such as pseudoephedrine, its diastereomer ephedrine, and synthetic cathinones (often called "bath salts"). scielo.broup.comoup.com

The chemical complexity of these multi-analyte assays, combined with the inherent complexity of biological matrices like blood and urine, makes the use of internal standards essential. clearsynth.comscispace.com Deuterated standards like this compound and Ephedrine-d3 are used to ensure accurate quantification across a range of related compounds. oup.comoup.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of 25 designer cathinones and related ephedrines in blood utilized this compound as one of its internal standards to ensure accuracy. oup.com The ability of the internal standard to mimic the analytical behavior of multiple target analytes is a key advantage in developing robust and reliable screening methods. scispace.com

Investigating Clandestine Synthesis Routes of Illicit Substances

Beyond its role as an analytical standard, this compound is a valuable tool in forensic chemistry research for investigating how illicit drugs are made. This research helps law enforcement and forensic laboratories understand and identify different manufacturing methods.

Pseudoephedrine is a primary chemical precursor used in the illicit manufacture of methamphetamine. acs.orgunodc.org Several synthesis routes exist, with the most common involving the chemical reduction of pseudoephedrine's hydroxyl group to form methamphetamine. unodc.orgojp.gov

In a controlled research setting, scientists can use this compound as the starting material for these synthesis reactions. ojp.gov By tracing the deuterium (B1214612) label from the precursor to the final product, researchers can gain insights into reaction mechanisms, identify intermediate compounds, and characterize the unique impurity profiles associated with specific synthesis methods (e.g., Birch reduction, Nagai method with hydriodic acid and red phosphorus). unodc.orgresearchgate.net This information is crucial for chemical profiling of seized drug samples, which can help link different seizures to a common manufacturing source or method. researchgate.net For example, research into wastewater has utilized this compound as an internal standard to detect methamphetamine and its precursors, which can help identify the presence of clandestine "one-pot" laboratories in a specific area. ojp.gov

Every chemical compound possesses a natural isotopic signature based on the geographic and chemical origin of its constituent elements. utah.edu The ratio of naturally occurring deuterium (²H) to hydrogen (¹H) can vary in precursor chemicals depending on how they were produced. nih.gov For instance, pseudoephedrine extracted from the Ephedra plant has a different natural deuterium signature than pseudoephedrine that has been produced through total chemical synthesis. nih.gov

Forensic chemists use highly sensitive techniques like isotope ratio mass spectrometry (IRMS) and site-specific nuclear magnetic resonance (NMR) spectroscopy to analyze the deuterium signature of seized methamphetamine. nih.govnih.gov By comparing the isotopic profile of the drug to the known profiles of precursors from different origins, they can make inferences about the source of the starting materials. nih.govnih.gov Research has shown that the deuterium content at specific positions in the molecule can distinguish methamphetamine made from naturally-derived ephedrine versus synthetically-derived ephedrine. nih.gov This form of analysis provides valuable strategic intelligence, helping to track precursor trafficking routes and identify new trends in illicit drug manufacturing. nih.govresearchgate.net

Table 3: Distinguishing Methamphetamine Precursors by Isotopic Signature

This table illustrates how stable isotope analysis (specifically carbon-13 and deuterium) can differentiate methamphetamine synthesized from different precursor materials. These distinct signatures provide forensic intelligence on the synthetic route used.

| Precursor/Synthetic Origin | Distinguishing Isotopic Feature(s) | Analytical Finding | Source |

|---|---|---|---|

| Ephedrine/Pseudoephedrine (from natural/semi-synthetic sources) | δ¹³C and δ²H values | Shows clear differentiation from P2P-based methamphetamine. | nih.gov |

| Ephedrine/Pseudoephedrine (from benzaldehyde, nitroethane, dimethyl carbonate) | More negative δ¹³C and more positive δ²H values | Can be distinguished from other "fully synthetic", "semi-synthetic", or "natural" origin products. | nih.gov |

| Ephedrine/Pseudoephedrine (Biosynthetic vs. Chemical Synthesis) | Position-specific D/H ratios at methine and benzyl (B1604629) positions | Chemically synthesized ephedrines show specific deuterium distributions compared to those from plant extraction. | nih.gov |

Compound Names Mentioned

Amphetamine

Cathinone

Ephedrine

Ephedrine-d3

Methamphetamine

Methcathinone

Methylephedrine

Norephedrine

Norpseudoephedrine (B1213554) (Cathine)

Phenyl-2-propanone (P2P)

Pseudoephedrine

this compound

Future Directions and Emerging Research Avenues for Pseudoephedrine D3

Development of Novel Deuterated Pseudoephedrine Analogs for Specific Research Questions

The development of novel deuterated analogs of pseudoephedrine is a promising area of research, aimed at addressing specific scientific questions and therapeutic challenges. By selectively replacing hydrogen atoms with deuterium (B1214612) at various positions on the pseudoephedrine molecule, researchers can fine-tune its metabolic profile. xph.co.nzthemedicinemaker.com This approach, known as "deuterium switching," can lead to compounds with improved pharmacokinetic properties, such as a longer half-life, reduced metabolic clearance, and potentially lower toxicity. xph.co.nzoptibrium.com

One key research direction is the design of deuterated pseudoephedrine analogs to investigate and potentially modulate specific metabolic pathways. For instance, the cytochrome P450 (CYP) enzyme system is a major route for the metabolism of many drugs, including pseudoephedrine. d-nb.info By creating analogs deuterated at known sites of CYP-mediated oxidation, researchers can study the kinetic isotope effect (KIE) to understand the precise mechanisms of metabolism. xph.co.nzresearchgate.net This knowledge can then be used to design new drugs with a more predictable and favorable metabolic fate.

Furthermore, recent studies have explored the potential of pseudoephedrine and its derivatives as antiviral agents, for example, by interfering with the entry of viruses like SARS-CoV-2 into host cells. mdpi.com The development of deuterated pseudoephedrine analogs could enhance the antiviral potency or improve the metabolic stability of these compounds, offering a novel therapeutic strategy. By creating a library of such analogs, researchers can conduct structure-activity relationship (SAR) studies to identify the most effective candidates for further development.

The success of approved deuterated drugs like deutetrabenazine for Huntington's disease and deucravacitinib (B606291) for autoimmune disorders has paved the way for broader acceptance and investment in deuterated compounds. xph.co.nzthemedicinemaker.com This trend suggests a future where novel deuterated pseudoephedrine analogs are not just research tools but potential therapeutic agents themselves, designed to offer improved efficacy and safety profiles compared to their non-deuterated counterparts. optibrium.com

Integration with Advanced Spectroscopic and Imaging Techniques for Enhanced Tracking

The ability to track the fate of molecules within biological systems is crucial for understanding their mechanism of action and metabolic pathways. Pseudoephedrine-d3, with its deuterium label, is particularly well-suited for use with a range of advanced spectroscopic and imaging techniques that offer enhanced sensitivity and spatial resolution.

Deuterium Metabolic Imaging (DMI) , a magnetic resonance (MR)-based method, is a powerful tool for non-invasively mapping the metabolism of deuterated substrates in three dimensions. mdpi.comresearchgate.netacs.org By administering a deuterated compound like this compound, researchers can use DMI to visualize its distribution and conversion into metabolites in real-time within living organisms. aacrjournals.orgnih.gov The low natural abundance of deuterium ensures a high-contrast signal against a minimal background. mdpi.com Future research will likely focus on improving the spatial and temporal resolution of DMI to track the metabolic fate of deuterated pseudoephedrine at the tissue and cellular levels.

Raman Microscopy , including techniques like Stimulated Raman Scattering (SRS) microscopy, offers another exciting avenue for tracking deuterated compounds. acs.org The carbon-deuterium (C-D) bond has a unique vibrational signature that falls within a "silent region" of the cellular Raman spectrum, where there is little interference from endogenous biomolecules. beilstein-journals.org This allows for highly specific, label-free imaging of deuterated molecules like this compound within cells and even subcellular compartments. acs.orgspiedigitallibrary.org This technique can provide invaluable insights into the drug's uptake, distribution, and interaction with its targets at a microscopic level. mdpi.com

Mass Spectrometry Imaging (MSI) techniques, such as Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, provide unparalleled chemical specificity for imaging molecules in biological tissues. nih.govnih.gov These methods can detect the mass difference between deuterated and non-deuterated species, allowing for precise localization of this compound and its metabolites. nsf.govdiva-portal.org Future applications will involve combining MSI with other imaging modalities to create a more comprehensive picture of the drug's behavior in a biological context.

The integration of these advanced techniques will enable a more detailed and dynamic understanding of how this compound behaves in complex biological systems, from whole-body distribution down to its localization within individual cells.

Theoretical and Computational Modeling of Isotope Effects on Biological Systems

Theoretical and computational modeling plays an increasingly vital role in predicting and understanding the impact of isotopic substitution on biological processes. The primary phenomenon at play is the kinetic isotope effect (KIE), where the heavier mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond, which can slow down the rate of reactions where this bond is broken. nih.govprinceton.edu

Quantum Mechanics (QM) and Density Functional Theory (DFT) are powerful computational methods used to model the electronic structure of molecules and predict reaction energetics. springernature.comrsc.org These methods can be employed to calculate the vibrational frequencies of both the deuterated and non-deuterated forms of pseudoephedrine in their ground and transition states. This information is then used to predict the magnitude of the KIE for specific metabolic reactions. mdpi.comescholarship.org Software packages like Gaussian and ISOEFF98 are commonly used for these types of calculations. xph.co.nzresearchgate.net

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study enzymatic reactions in a more realistic biological environment. springernature.comresearchgate.net In this approach, the active site of the enzyme and the substrate (e.g., pseudoephedrine) are treated with high-level QM methods, while the rest of the protein and surrounding solvent are modeled using more computationally efficient molecular mechanics (MM) force fields. This allows for a detailed investigation of how the enzyme's structure influences the metabolism of the drug and the resulting KIE.

Furthermore, the development of machine learning algorithms combined with QM-derived descriptors is creating predictive models for drug metabolism. themedicinemaker.comoptibrium.comnih.gov These models can be trained on large datasets of known metabolic transformations to predict the likely sites of metabolism for a new compound like a novel pseudoephedrine analog. This in silico screening can help prioritize which analogs to synthesize and test experimentally, thereby accelerating the drug discovery process.

Future research in this area will focus on refining these computational models to achieve even greater predictive accuracy. acs.orgrsc.org This includes developing more sophisticated models of quantum tunneling, which can be a significant factor in hydrogen transfer reactions, and incorporating the effects of the cellular microenvironment on reaction rates. biorxiv.orgarxiv.org Ultimately, the goal is to create a "virtual laboratory" where the biological effects of deuterating a molecule like pseudoephedrine can be accurately simulated before it is ever synthesized.

Broader Implications of Stable Isotope Labeling in Advancing Pharmaceutical Sciences

The use of stable isotope labeling, exemplified by this compound, has far-reaching implications for the advancement of pharmaceutical sciences. The strategic incorporation of deuterium into drug molecules is no longer just an academic exercise but a validated strategy for developing safer and more effective medicines. d-nb.info

One of the most significant impacts is the ability to optimize a drug's pharmacokinetic profile. xph.co.nz By slowing down metabolic degradation, deuteration can lead to a longer drug half-life, which may allow for less frequent dosing and improved patient compliance. optibrium.com It can also reduce the formation of potentially toxic or reactive metabolites, thereby enhancing the safety profile of a drug. mit.edu The successful commercialization of deuterated drugs has demonstrated the clinical and commercial viability of this approach. xph.co.nzthemedicinemaker.com

Stable isotope labeling is also a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds like this compound are invaluable as internal standards in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Their use allows for highly accurate and precise measurement of drug concentrations in biological matrices, which is a regulatory requirement for drug development.

Moreover, the insights gained from studying deuterated compounds are driving a paradigm shift in drug discovery. Instead of retrospectively deuterating existing drugs, medicinal chemists are now prospectively designing novel deuterated molecules from the outset. themedicinemaker.com This "de novo" design approach leverages the predictable effects of deuteration to build desired properties into a drug candidate from the very beginning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.